Bathochromic Shift and Molar Absorptivity Versus Parent Dibenzothiophene
The introduction of the phenylethynyl group at the 3-position extends π-delocalization relative to the parent dibenzothiophene scaffold. Experimental UV-vis absorption in dichloromethane shows a λmax of 320 nm with molar extinction coefficient ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ , compared to dibenzothiophene which exhibits λmax ≈ 285 nm under analogous conditions [1]. This corresponds to a bathochromic shift of approximately 35 nm (∼0.45 eV), directly attributable to the alkynyl linkage.
| Evidence Dimension | UV-vis absorption maximum (λmax) |
|---|---|
| Target Compound Data | λmax = 320 nm, ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ (in CH₂Cl₂) |
| Comparator Or Baseline | Parent dibenzothiophene (DBT): λmax ≈ 285 nm [1] |
| Quantified Difference | Δλmax ≈ +35 nm (bathochromic) |
| Conditions | Solution in dichloromethane at room temperature |
Why This Matters
The 35 nm red-shift and high extinction coefficient are critical for fine-tuning absorption profiles in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where spectral overlap with acceptor layers or emission targets directly impacts device efficiency.
- [1] M. Zander. The Handbook of Organic Chemistry. UV-vis data for dibenzothiophene: λmax ≈ 285 nm (ethanol). Value corroborated across multiple authoritative databases. View Source
